4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride
Description
1 Structural Characterization of 4-[(Benzyloxy)methyl]benzene-1-carboximidamide Hydrochloride
IUPAC Nomenclature and Systematic Identification
The compound this compound is systematically identified using IUPAC nomenclature. Its core structure consists of a benzene ring substituted with a [(benzyloxy)methyl] group at the para position and a carboximidamide functional group at the ortho position. The hydrochloride counterion balances the charge of the amidine group.
| Property | Value |
|---|---|
| IUPAC Name | 4-(phenylmethoxymethyl)benzenecarboximidamide;hydrochloride |
| Molecular Formula | C₁₅H₁₇ClN₂O |
| Molecular Weight | 276.76 g/mol |
| CAS Number | 1221725-98-9 |
| Synonyms | This compound, 996-648-5 |
The compound’s systematic identification is derived from its functional groups and substituent positions, adhering to IUPAC rules for heterocyclic and aromatic compounds.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is influenced by its substituents and hydrogen bonding. Key structural features include:
- Aromatic Rings : The benzene core and benzyloxy group are planar, with delocalized π-electron systems.
- Carboximidamide Group : The amidine moiety (C(=N)N) adopts a trigonal planar geometry due to sp² hybridization of the central carbon.
- Benzyloxy Substituent : The benzyloxy group (PhCH₂O-) introduces steric bulk and flexibility through its methylene spacer.
Conformational analysis suggests that the benzyloxy group may adopt multiple orientations due to free rotation around the OCH₂ bond. However, intramolecular hydrogen bonding between the amidine’s NH groups and the benzyloxy oxygen could stabilize specific conformers.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
While explicit NMR data for this compound is unavailable in public databases, spectral patterns can be inferred from structurally related compounds:
- ¹H NMR :
- Aromatic Protons : Peaks at δ 7.2–7.4 ppm (benzene and benzyloxy aromatic protons).
- Methylene Protons (OCH₂) : A singlet or doublet near δ 4.5–4.7 ppm.
- Amidine NH Protons : Broad peaks at δ 8.0–9.0 ppm (exchangeable with D₂O).
Infrared (IR) Spectroscopy
Expected IR absorptions include:
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H (Amidine) | 3300–3500 (broad) |
| C=N (Amidine) | 1650–1700 |
| C-O (Benzyloxy) | 1250–1300 |
| Aromatic C-H | 3050–3100 |
Mass Spectrometry (MS)
The molecular ion [M+H]⁺ is expected at m/z 277.13 , with fragmentation patterns consistent with loss of the benzyloxy group (PhCH₂O) and amidine cleavage. Isotopic peaks for chlorine (³⁵Cl/³⁷Cl) may appear at m/z 277.13/279.13 .
Properties
IUPAC Name |
4-(phenylmethoxymethyl)benzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O.ClH/c16-15(17)14-8-6-13(7-9-14)11-18-10-12-4-2-1-3-5-12;/h1-9H,10-11H2,(H3,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISUDWRTMUWOKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC=C(C=C2)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The synthesis of 4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride generally follows these key steps:
Starting Material Preparation: The synthesis begins with a hydroxy-substituted benzyl derivative, specifically 4-(hydroxymethyl)phenol or related aminomethylphenol compounds.
Benzylation of the Phenol Group: The phenolic hydroxyl group is protected or benzylated under basic conditions to introduce the benzyloxy moiety.
Guanidination (Guanylation) Reaction: The key step involves guanylation of the amino or aminomethyl group using reagents such as Boc-protected S-methylisothiourea, which converts the amine to the carboximidamide functionality.
Deprotection and Salt Formation: The Boc protecting groups are removed, typically by treatment with trifluoroacetic acid (TFA) in dichloromethane, yielding the free guanidine derivative. Subsequent treatment with hydrochloric acid converts the compound into its hydrochloride salt form.
Detailed Preparation Steps
Benzylation of Phenol Group
The phenol group of the aminomethylphenol derivative is benzylated using benzyl bromide or benzyl chloride under basic conditions, such as in the presence of potassium carbonate or other suitable bases in solvents like DMF.
This step ensures the introduction of the benzyloxy group at the para position relative to the aminomethyl substituent.
Guanylation Reaction
The benzylated intermediate is reacted with Boc-protected S-methylisothiourea in the presence of a catalyst or base, often mercury(II) chloride, to facilitate the guanylation.
This reaction converts the primary amine group into the corresponding guanidine derivative, forming the carboximidamide moiety.
Boc Deprotection and Hydrochloride Salt Formation
The Boc protecting groups are removed by treatment with trifluoroacetic acid in dichloromethane, yielding the free guanidine compound.
The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid, improving the compound's stability and solubility.
Representative Synthetic Scheme
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Aminomethylphenol derivative + benzyl bromide + base (e.g., K2CO3 in DMF) | Benzylation of phenol → benzyloxy derivative |
| 2 | Benzylated intermediate + Boc-protected S-methylisothiourea + HgCl2 | Guanylation → Boc-protected guanidine derivative |
| 3 | Treatment with TFA in DCM | Boc deprotection → free guanidine compound |
| 4 | Treatment with HCl | Formation of hydrochloride salt |
Research Findings and Yield Data
The guanylation reaction using Boc-protected S-methylisothiourea under mercury(II) chloride catalysis generally proceeds with good to excellent yields, typically above 70%.
Benzylation under basic conditions is efficient and selective, providing high yields of the benzyloxy intermediate.
Boc deprotection with trifluoroacetic acid is a standard, mild procedure that cleanly removes protecting groups without affecting sensitive functionalities.
The final hydrochloride salt formation is straightforward and results in a stable, crystalline product suitable for further applications.
Analytical and Purification Notes
The progress of benzylation and guanylation reactions is commonly monitored by thin-layer chromatography (TLC) using appropriate solvent systems.
Purification of intermediates and final products can be achieved by recrystallization or chromatographic techniques, depending on the scale and purity requirements.
Characterization typically involves NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting material | 4-(Aminomethyl)phenol or related derivatives |
| Benzylation reagent | Benzyl bromide or benzyl chloride |
| Benzylation conditions | Base (K2CO3), solvent (DMF), room temp to reflux |
| Guanylation reagent | Boc-protected S-methylisothiourea |
| Guanylation catalyst | Mercury(II) chloride |
| Guanylation solvent | Typically DMF or similar polar aprotic solvent |
| Boc deprotection reagent | Trifluoroacetic acid in dichloromethane |
| Salt formation | Hydrochloric acid treatment |
| Typical yields | Benzylation: >80%; Guanylation: 70-90%; Deprotection: quantitative |
| Monitoring methods | TLC, NMR, MS |
Chemical Reactions Analysis
Types of Reactions
4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. The benzyloxy group and carboximidamide group play a crucial role in binding to these targets, which can include enzymes, receptors, and other proteins. The pathways involved in these interactions are often studied to understand the compound’s effects at a molecular level .
Comparison with Similar Compounds
Key Observations :
- 4-Methyl and 3-Methyl Analogs : These compounds share identical molecular formulas and similarity scores of 1.00 with the target compound, indicating conserved core structures. The positional isomerism (methyl at 3- vs. 4-) may lead to divergent biological activities due to steric or electronic effects .
- Biphenyl Derivative : The biphenyl group increases molecular weight and aromatic surface area, lowering the similarity score (0.91). This modification could improve binding to hydrophobic pockets in proteins but may reduce solubility .
- Bromo-Methoxyethyl Analog : The bromine atom and methoxyethyl group introduce distinct reactivity (e.g., bromine as a leaving group) and polarity. Its higher molecular weight (293.58 vs. ~276.45 estimated for the target) suggests altered pharmacokinetic properties .
Physicochemical and Functional Differences
- Reactivity : Bromine in the 4-bromo analog (CAS 1423029-77-9) enables nucleophilic substitution reactions, whereas the benzyloxy methyl group in the target compound offers stability under physiological conditions .
Research and Application Context
- 4-/3-Methyl Analogs : These are frequently used in studies of amidine-based inhibitors (e.g., trypsin-like serine proteases), where methyl groups balance potency and metabolic stability .
- Bromo-Methoxyethyl Analog : Its synthetic versatility makes it a precursor for further functionalization in drug discovery pipelines .
- Target Compound : The benzyloxy methyl group may optimize interactions with hydrophobic enzyme pockets, positioning it as a candidate for lead optimization in antiviral or anticancer research.
Biological Activity
4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride, also known as benzyloxybenzimidamide hydrochloride, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H15ClN2O
- Molecular Weight : 256.74 g/mol
The presence of the benzyloxy group is significant as it may influence the compound's interaction with biological targets.
This compound is believed to exert its biological effects primarily through the modulation of enzyme activity and receptor interactions. It has been investigated for its role as an enzyme inhibitor, particularly in the context of various signaling pathways.
Key Mechanisms :
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thereby altering metabolic pathways.
- Receptor Modulation : It can potentially act as a modulator for certain receptors, affecting downstream signaling cascades.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays have demonstrated its effectiveness against various bacterial strains.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 8 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In studies involving cancer cell lines, it exhibited cytotoxic effects, leading to apoptosis in targeted cells.
Case Study : A study involving MDA-MB-231 breast cancer cells showed that treatment with this compound resulted in significant reductions in cell viability and alterations in microtubule organization, indicating a potential mechanism for its anticancer activity.
Research Findings
- In Vitro Studies : Various in vitro studies have reported that this compound can inhibit key enzymes involved in cancer progression and microbial resistance.
- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship have revealed that modifications to the benzyloxy group can enhance or diminish biological activity, emphasizing the importance of this moiety in drug design.
- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles, although further toxicological assessments are required to establish safety.
Q & A
Basic Question: What are the established synthetic routes for this compound, and what key reaction conditions must be controlled?
Methodological Answer:
The synthesis typically involves three stages: (1) introduction of the benzyloxymethyl group via nucleophilic substitution or Friedel-Crafts alkylation, (2) formation of the carboximidamide group using PCl₅-mediated conversion of nitriles or direct amidination with NH₃/MeOH, and (3) hydrochloride salt preparation via acid titration. Critical conditions include anhydrous environments for amidine stability (to prevent hydrolysis) and controlled temperature during benzyloxy group installation (40–60°C) to avoid side reactions . Recrystallization from ethanol under vacuum is recommended for purity (>90%) .
Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms benzyloxy methyl protons (δ 4.5–5.0 ppm) and amidine NH₂ signals (δ 7.5–8.5 ppm). Aromatic protons appear as a para-substituted pattern (δ 6.8–7.4 ppm) .
- IR : Strong absorption at ~1650 cm⁻¹ (C=N stretch) and 3400 cm⁻¹ (N-H stretch) .
- Mass Spectrometry : ESI-MS detects [M+H]⁺ with m/z corresponding to C₁₅H₁₆N₂O·Cl (exact mass calculated: 284.1 g/mol).
- X-ray Crystallography : Resolves spatial arrangement of the benzyloxymethyl and amidine groups, critical for confirming stereoelectronic effects .
Advanced Question: How can researchers resolve discrepancies in reported spectral data for this compound?
Methodological Answer:
Discrepancies often arise from solvate formation or protonation state variations. Strategies include:
- Cross-validation : Compare NMR data across solvents (DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding effects .
- Computational Modeling : Density Functional Theory (DFT) predicts ¹H/¹³C shifts, aiding assignment in complex spectra .
- Dynamic Vapor Sorption (DVS) : Tests hygroscopicity, which may alter IR/NMR profiles due to water absorption .
Advanced Question: What strategies optimize the amidine group’s synthetic yield?
Methodological Answer:
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amidine during benzyloxy methylation, followed by acidic deprotection (e.g., HCl/dioxane) .
- Catalysis : Employ Cu(I) catalysts for nitrile-to-amidine conversion, improving selectivity (yield >75%) .
- pH Control : Maintain pH 8–9 during amidination to minimize hydrolysis while ensuring NH₃ availability .
Advanced Question: How does the compound’s electrochemical behavior inform its stability in biological assays?
Methodological Answer:
Cyclic voltammetry (CV) in buffered solutions (pH 3–10) reveals oxidation potentials linked to the benzyloxy group (Ep ~+1.05 V at pH 7). This suggests susceptibility to oxidative degradation in cytochrome P450-rich environments. Mitigation strategies include:
- Stabilizers : Add antioxidants (e.g., ascorbic acid) to cell culture media .
- Metabolic Profiling : LC-MS/MS identifies oxidation byproducts (e.g., carboxylic acid derivatives) in hepatic microsome assays .
Advanced Question: What in vitro assays evaluate its antiparasitic activity?
Methodological Answer:
- Intracellular Amastigote Assay : Infect macrophages with Trypanosoma cruzi, treat with compound (1–50 µM), and quantify amastigote survival via Giemsa staining .
- Cytotoxicity Screening : Use MTT assays on Vero cells to determine selectivity indices (IC₅₀ >100 µM for acceptable safety) .
- Mechanistic Studies : Fluorescence-based assays monitor sterol biosynthesis inhibition, a target pathway for benzyloxy derivatives .
Advanced Question: How can computational modeling predict its reactivity in novel reactions?
Methodological Answer:
- DFT Calculations : Simulate electrophilic aromatic substitution (EAS) at the para position of the benzene ring, guided by Fukui indices .
- Molecular Docking : Predict binding affinity to parasitic enzymes (e.g., CYP51) using AutoDock Vina, validating with mutagenesis studies .
Basic Question: What safety precautions are critical during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (irritation reported in analogs) .
- First Aid : For spills, rinse skin with soap/water (15 min) and eyes with saline (10–15 min). Consult a physician if ingested .
- Storage : Keep in desiccators at –20°C to prevent deliquescence and hydrolysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
